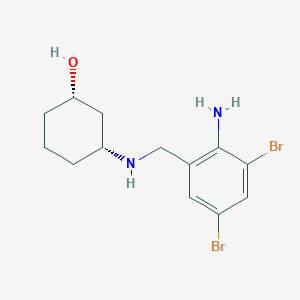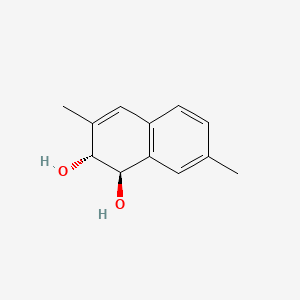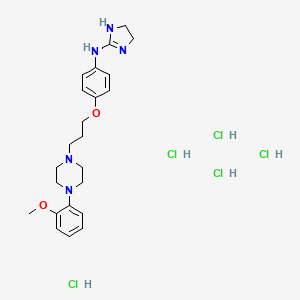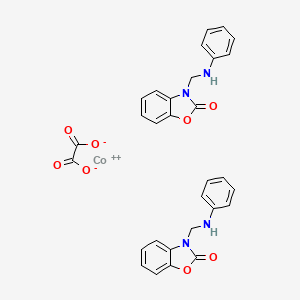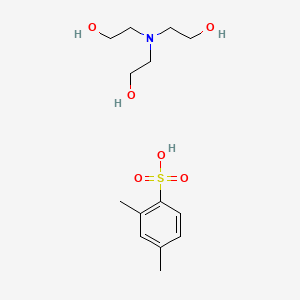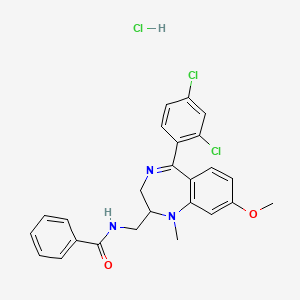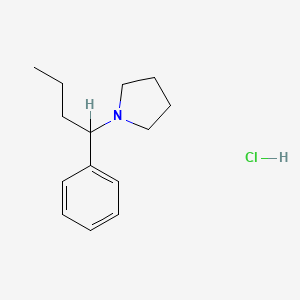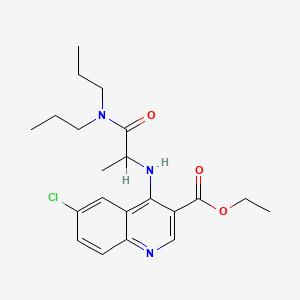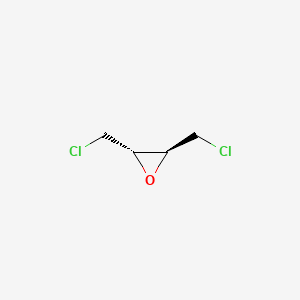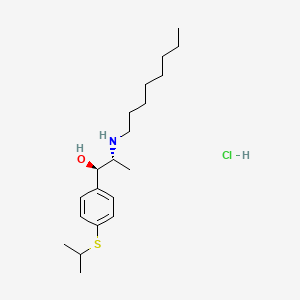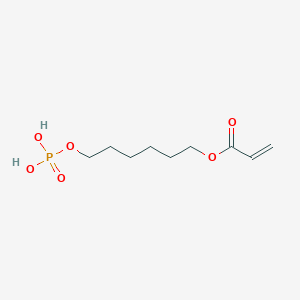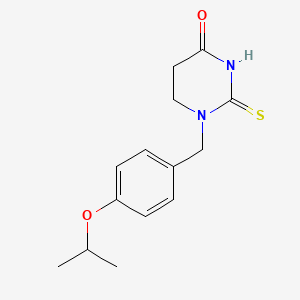
2,5-Dimethyl-2-(p-methoxyphenyl)-1,3,2-thiazagermolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-2-(p-methoxyphenyl)-1,3,2-thiazagermolidine is a complex organometallic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. This compound features a thiazagermolidine ring, which includes germanium, sulfur, and nitrogen atoms, along with a p-methoxyphenyl group and two methyl groups attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-2-(p-methoxyphenyl)-1,3,2-thiazagermolidine typically involves the reaction of p-methoxyphenyl isothiocyanate with a germanium-containing precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the thiazagermolidine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-2-(p-methoxyphenyl)-1,3,2-thiazagermolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-methoxyphenyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
2,5-Dimethyl-2-(p-methoxyphenyl)-1,3,2-thiazagermolidine has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis, where it can form complexes with various metals.
Biology: Its potential biological activity is being explored, particularly in the context of antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in drug design and development.
Industry: The compound’s unique properties make it a candidate for use in materials science, particularly in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-2-(p-methoxyphenyl)-1,3,2-thiazagermolidine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to metal ions and proteins, potentially altering their function. Its effects may be mediated through the modulation of enzyme activity, disruption of cellular processes, or induction of oxidative stress.
Comparison with Similar Compounds
2,5-Dimethyl-2-phenyl-1,3,2-thiazagermolidine: Lacks the p-methoxy group, which may affect its reactivity and applications.
2,5-Dimethyl-2-(p-chlorophenyl)-1,3,2-thiazagermolidine: Contains a p-chlorophenyl group instead of a p-methoxyphenyl group, potentially altering its chemical properties and biological activity.
Uniqueness: 2,5-Dimethyl-2-(p-methoxyphenyl)-1,3,2-thiazagermolidine is unique due to the presence of the p-methoxyphenyl group, which can influence its electronic properties and reactivity
Properties
CAS No. |
84260-38-8 |
|---|---|
Molecular Formula |
C11H17GeNOS |
Molecular Weight |
283.96 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-2,5-dimethyl-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C11H17GeNOS/c1-9-8-13-12(2,15-9)10-4-6-11(14-3)7-5-10/h4-7,9,13H,8H2,1-3H3 |
InChI Key |
WZKUJDCIPGDRDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN[Ge](S1)(C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


